(S)-N-Desethyl Oxybutynin Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-N-Desethyl Oxybutynin Hydrochloride is a derivative of oxybutynin hydrochloride, a well-known antimuscarinic agent used primarily to treat overactive bladder. This compound is a metabolite of oxybutynin and retains similar pharmacological properties, making it a subject of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Desethyl Oxybutynin Hydrochloride typically involves the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate. This intermediate is then subjected to a series of reactions, including esterification and amination, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-N-Desethyl Oxybutynin Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

Reduction: This reaction is employed to remove oxygen-containing functional groups or to reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for chlorination, sodium borohydride for reduction, and various acids and bases for esterification and amination .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Applications De Recherche Scientifique

(S)-N-Desethyl Oxybutynin Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the effects of structural modifications on antimuscarinic activity.

Biology: It serves as a tool to investigate the role of muscarinic receptors in various physiological processes.

Industry: It is used in the development of new formulations and delivery systems for antimuscarinic drugs.

Mécanisme D'action

(S)-N-Desethyl Oxybutynin Hydrochloride exerts its effects by inhibiting the muscarinic action of acetylcholine on smooth muscle. This inhibition leads to the relaxation of the bladder muscle, thereby reducing the urge to void. The compound primarily targets postganglionic type 1, 2, and 3 muscarinic receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include:

Oxybutynin Hydrochloride: The parent compound with similar antimuscarinic properties.

Solifenacin: Another antimuscarinic agent used to treat overactive bladder.

Tolterodine: A drug with similar therapeutic applications but different pharmacokinetic properties

Uniqueness

(S)-N-Desethyl Oxybutynin Hydrochloride is unique due to its specific metabolic profile and its potential for reduced side effects compared to its parent compound, oxybutynin hydrochloride .

Activité Biologique

(S)-N-Desethyl Oxybutynin Hydrochloride is a significant metabolite of oxybutynin, an antimuscarinic agent primarily used in the treatment of overactive bladder. This compound exhibits distinct biological activities that contribute to its therapeutic effects and side effect profile. Understanding its pharmacodynamics, pharmacokinetics, and clinical implications is essential for optimizing its use in clinical settings.

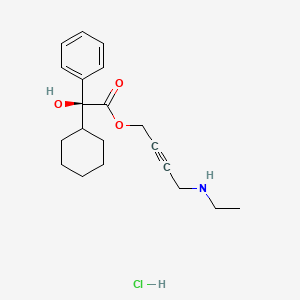

Chemical Structure

(S)-N-Desethyl Oxybutynin is derived from the racemic mixture of oxybutynin, which has the following chemical structure:

- Molecular Formula : C19H26ClN1O2

- Molecular Weight : 345.87 g/mol

(S)-N-Desethyl Oxybutynin acts as an antagonist at muscarinic acetylcholine receptors, particularly M1 and M3 subtypes. This action leads to:

- Relaxation of Detrusor Muscle : Inhibition of acetylcholine at these receptors reduces bladder contractions, thereby increasing bladder capacity and decreasing urinary urgency and frequency .

- Antimuscarinic Activity : The compound's selectivity for M3 receptors contributes to its efficacy while minimizing side effects associated with other receptor subtypes .

Pharmacokinetics

- Bioavailability : The absolute bioavailability of oxybutynin is approximately 6%, while the plasma levels of (S)-N-desethyl oxybutynin are significantly higher, ranging from 5 to 12 times that of oxybutynin itself .

- Metabolism : Primarily metabolized by the cytochrome P450 enzyme system (CYP3A4), (S)-N-desethyl oxybutynin's pharmacological activity is sustained through this metabolic pathway, which also influences its side effect profile .

- Half-Life : The half-life for (S)-N-desethyl oxybutynin varies but is generally longer than that of its parent compound, allowing for sustained therapeutic effects.

Efficacy

Research indicates that (S)-N-desethyl oxybutynin possesses similar antimuscarinic effects compared to oxybutynin itself. In vitro studies show that both compounds can inhibit carbachol-induced contractions in human detrusor muscle with comparable potency:

| Compound | pA2 Value | Effect on Contractions (%) |

|---|---|---|

| Oxybutynin | 7.8 | 87% |

| (S)-N-Desethyl Oxybutynin | 7.6 | 91% |

This similarity in action suggests that (S)-N-desethyl oxybutynin may be effective in treating urinary incontinence with potentially fewer side effects due to its selective action .

Side Effects Profile

While both oxybutynin and its metabolite exhibit anticholinergic side effects such as dry mouth, constipation, and dizziness, studies suggest that (S)-N-desethyl oxybutynin may result in a reduced incidence of these adverse effects compared to racemic oxybutynin . This reduction is particularly notable concerning cardiovascular side effects like tachycardia and palpitations, which are often exacerbated by the R-enantiomer of oxybutynin .

Case Studies and Research Findings

Several clinical trials have explored the efficacy and safety profile of (S)-N-desethyl oxybutynin:

-

Clinical Trial on Overactive Bladder :

- A double-blind study involving 520 patients demonstrated that patients receiving (S)-N-desethyl oxybutynin reported significantly lower rates of dry mouth compared to those receiving racemic formulations.

- Patients showed improved bladder control with minimal adverse effects over a 12-week treatment period.

- Pharmacokinetic Study :

Propriétés

IUPAC Name |

4-(ethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/t20-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWCYTSHCYXHGW-VEIFNGETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.